7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a chemical compound with the molecular formula C10H3ClF6N2 . It belongs to the class of naphthyridine derivatives and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, fluorination, and cyclization. Researchers have explored various synthetic routes to obtain 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine. These methods often utilize starting materials containing chloro, fluoro, and naphthyridine moieties, followed by appropriate reactions to achieve the desired product .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine consists of a naphthyridine core with a chlorine atom at position 7 and two trifluoromethyl groups at positions 2 and 4. The arrangement of these functional groups influences its physicochemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Material Science
The compound’s properties suggest it could be used in material science, particularly in the development of molecular dynamics simulations . These simulations can help scientists understand stereochemistry, isomerism, hybridization, and orbitals, which are crucial for designing new materials with desired properties .
Analytical Chemistry
In analytical chemistry, 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine might be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties, such as solubility and lipophilicity, make it a candidate for calibrating instruments or as a reference compound in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other analytical techniques .
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation .
properties
IUPAC Name |
7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWATLHAAVGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382369 | |
Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
106582-41-6 | |
Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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